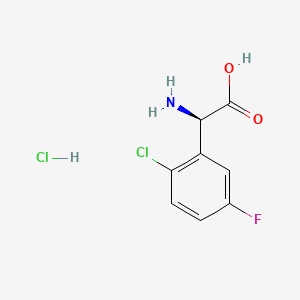![molecular formula C28H35N5O4 B14034650 1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium](/img/structure/B14034650.png)
1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capromorelin is a ghrelin receptor agonist known for its ability to stimulate appetite and promote weight gain. It is primarily used in veterinary medicine for managing weight loss in cats and dogs. Capromorelin functions by mimicking the action of ghrelin, a hormone that stimulates the release of growth hormone and increases appetite .
Métodos De Preparación
The synthesis of Capromorelin involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group transformations. The specific synthetic route and reaction conditions are detailed in patents and scientific literature . Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Capromorelin undergoes various chemical reactions, including:
Oxidation: Capromorelin can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Capromorelin can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
Capromorelin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study ghrelin receptor agonists and their interactions with receptors.
Biology: Capromorelin is employed in research to understand the role of ghrelin in regulating appetite, growth hormone secretion, and metabolic processes.
Medicine: In veterinary medicine, Capromorelin is used to manage weight loss in cats and dogs, particularly those with chronic kidney disease.
Mecanismo De Acción
Capromorelin exerts its effects by binding to the growth hormone secretagogue receptor 1a (GHS-R1a) in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone and increases appetite. The molecular targets involved include the GHS-R1a receptor and downstream signaling pathways that regulate growth hormone secretion and appetite .
Comparación Con Compuestos Similares
Capromorelin is unique among ghrelin receptor agonists due to its specific structure and pharmacokinetic properties. Similar compounds include:
Macimorelin: Another ghrelin receptor agonist used for diagnosing growth hormone deficiency.
Anamorelin: Used for treating cancer-related cachexia.
Tabimorelin: Investigated for its potential to stimulate growth hormone release. Capromorelin stands out due to its specific application in veterinary medicine and its effectiveness in managing weight loss in cats and dogs
Capromorelin’s unique properties and applications make it a valuable compound in both scientific research and veterinary medicine. Its ability to stimulate appetite and promote weight gain has significant implications for managing weight loss in animals with chronic conditions.
Propiedades
Fórmula molecular |
C28H35N5O4 |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
N-[(2R)-1-[(3aS)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide |
InChI |
InChI=1S/C28H35N5O4/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20/h4-13,22H,14-19,29H2,1-3H3,(H,30,35)/t22-,28+/m1/s1 |
Clave InChI |
KVLLHLWBPNCVNR-DFHRPNOPSA-N |
SMILES isomérico |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@]3(C2)CC4=CC=CC=C4)C)N |
SMILES canónico |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


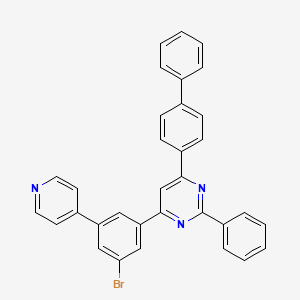

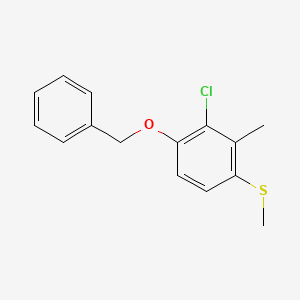
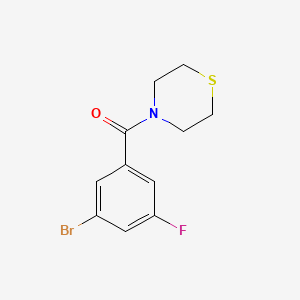
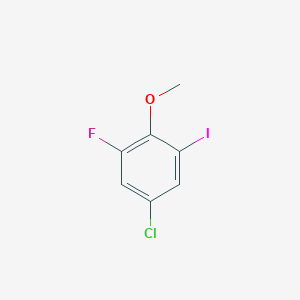
![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)

![(2R,7AS)-7A-(Naphthalen-1-YL)-2-(phenoxymethyl)tetrahydropyrrolo[2,1-B]oxazol-5(6H)-one](/img/structure/B14034617.png)

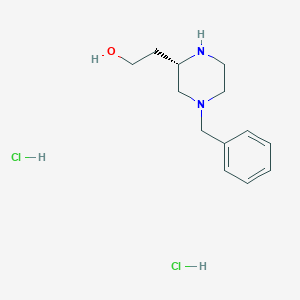
![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)
